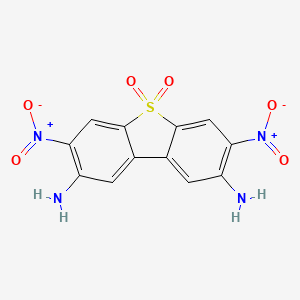
3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine is a complex organic compound that contains nitro, amine, and sulfone functional groups
Preparation Methods
The synthesis of 3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine typically involves the nitration of dibenzothiophene dioxide derivatives. One common method includes dissolving dibenzothiophene in aliphatic hydrocarbons with halogenated solvents, followed by nitration using nitric acid under controlled conditions . The reaction conditions, such as temperature and concentration of reagents, are crucial for achieving high yields and purity of the final product.
Chemical Reactions Analysis
3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro derivatives.
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can participate in various chemical reactions, such as redox reactions and nucleophilic attacks, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to potential therapeutic effects or industrial applications.
Comparison with Similar Compounds
3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine can be compared with similar compounds such as:
5,5-dioxodibenzothiophene-3,7-diamine: This compound lacks the nitro groups and has different chemical reactivity and applications.
3,7-dinitro-1,3,5,7-tetraazabicyclo[3,3,1]nonan: This compound has a different core structure but shares the presence of nitro groups, leading to similar redox properties.
Properties
CAS No. |
53461-44-2 |
|---|---|
Molecular Formula |
C12H8N4O6S |
Molecular Weight |
336.28 g/mol |
IUPAC Name |
3,7-dinitro-5,5-dioxodibenzothiophene-2,8-diamine |
InChI |
InChI=1S/C12H8N4O6S/c13-7-1-5-6-2-8(14)10(16(19)20)4-12(6)23(21,22)11(5)3-9(7)15(17)18/h1-4H,13-14H2 |
InChI Key |
HPBOIMQILBMZPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3S(=O)(=O)C2=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















